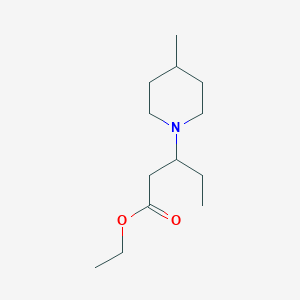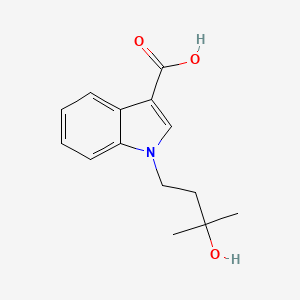
1-(3-Hydroxy-3-methylbutyl)indole-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Hydroxy-3-methylbutyl)indole-3-carboxylic acid is a compound belonging to the indole family, which is known for its significant biological and pharmacological properties. Indole derivatives are prevalent in various natural products and synthetic drugs, making them crucial in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Hydroxy-3-methylbutyl)indole-3-carboxylic acid typically involves the Fischer indole synthesis, which is a well-known method for constructing indole rings. This method uses hydrazine and ketones or aldehydes under acidic conditions . The specific synthesis of this compound may involve the reaction of 3-hydroxy-3-methylbutyl hydrazine with indole-3-carboxaldehyde under reflux conditions in the presence of acetic acid and hydrochloric acid .
Industrial Production Methods: Industrial production of indole derivatives often employs catalytic methods to enhance yield and selectivity. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is becoming increasingly popular in the synthesis of these compounds .
Chemical Reactions Analysis
Types of Reactions: 1-(3-Hydroxy-3-methylbutyl)indole-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form indole-3-carboxylic acid derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Electrophilic reagents like halogens and nitrating agents are used under acidic conditions.
Major Products: The major products formed from these reactions include various indole derivatives, such as indole-3-carboxylic acid, indole-3-aldehyde, and substituted indoles .
Scientific Research Applications
1-(3-Hydroxy-3-methylbutyl)indole-3-carboxylic acid has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: The compound is used in the study of indole metabolism and its role in biological systems.
Industry: The compound is used in the development of pharmaceuticals, agrochemicals, and dyes.
Mechanism of Action
The mechanism of action of 1-(3-Hydroxy-3-methylbutyl)indole-3-carboxylic acid involves its interaction with various molecular targets and pathways. Indole derivatives are known to bind to multiple receptors, including the aryl hydrocarbon receptor, which plays a role in immune response modulation . The compound may also influence signaling pathways involved in cell proliferation and apoptosis .
Comparison with Similar Compounds
Indole-3-carboxylic acid: A simpler derivative with similar biological activities.
Indole-3-aldehyde: Another related compound with significant pharmacological properties.
Indole-3-acetic acid: A plant hormone with diverse biological functions.
Uniqueness: 1-(3-Hydroxy-3-methylbutyl)indole-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its hydroxy and methyl groups contribute to its reactivity and potential therapeutic applications .
Properties
Molecular Formula |
C14H17NO3 |
|---|---|
Molecular Weight |
247.29 g/mol |
IUPAC Name |
1-(3-hydroxy-3-methylbutyl)indole-3-carboxylic acid |
InChI |
InChI=1S/C14H17NO3/c1-14(2,18)7-8-15-9-11(13(16)17)10-5-3-4-6-12(10)15/h3-6,9,18H,7-8H2,1-2H3,(H,16,17) |
InChI Key |
RZJNHSIHXQSIOY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CCN1C=C(C2=CC=CC=C21)C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



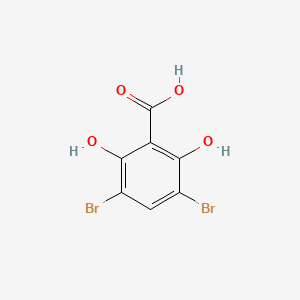
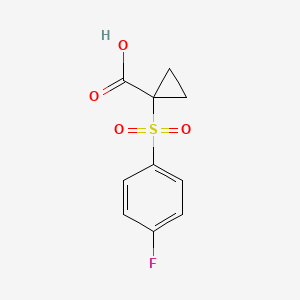
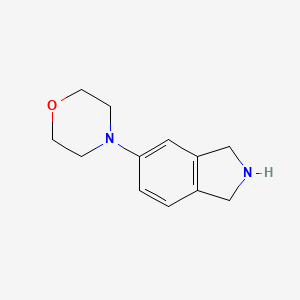
![Ethyl 4-[(3-aminopyridin-4-yl)amino]piperidine-1-carboxylate](/img/structure/B13870513.png)
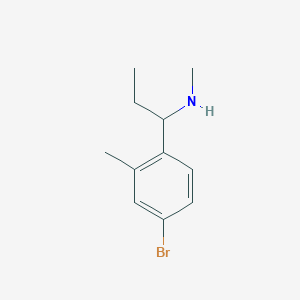


![3-[4-(3,5-Dichlorophenoxy)phenyl]-3-ethoxypropanoic acid](/img/structure/B13870555.png)
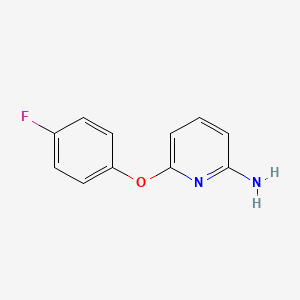
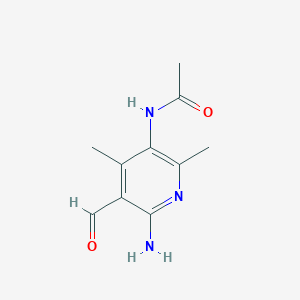

![2-Methyl-3-[(propan-2-ylamino)methyl]benzoic acid](/img/structure/B13870596.png)
